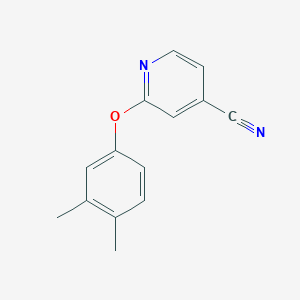

2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZRKQSETUOZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile

Precursor Synthesis Strategies and Intermediate Derivatization

The efficient synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is contingent upon the availability of its key precursors: a suitably functionalized pyridine (B92270) ring and 3,4-dimethylphenol (B119073).

The pyridine precursor is typically a 2-halopyridine-4-carbonitrile, such as 2-chloro- or 2-bromopyridine-4-carbonitrile. The synthesis of these intermediates often starts from readily available pyridine derivatives. For instance, 2-chloropyridine-4-carbonitrile can be prepared from 2-chloropyridine (B119429) through a sequence of N-oxidation, cyanation, and subsequent deoxygenation. The cyano group can be introduced via various methods, including the use of trimethylsilyl (B98337) cyanide.

3,4-Dimethylphenol is a commercially available reagent. However, if a specific synthesis is required, it can be prepared from 3,4-dimethylaniline (B50824) via diazotization followed by hydrolysis. Derivatization of these precursors, for instance, by altering the halogen on the pyridine ring or modifying the substituents on the phenol (B47542), allows for the exploration of a wide range of analogous compounds.

Direct Synthetic Routes to the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile Core

The central challenge in the synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile lies in the formation of the ether bond between the pyridine and the dimethylphenyl moieties. Several powerful methods have been developed for the construction of such diaryl ether linkages.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a direct and often cost-effective method for the formation of the diaryl ether bond. In this approach, a 2-halopyridine-4-carbonitrile, activated by the electron-withdrawing nitrile group, reacts with the nucleophilic 3,4-dimethylphenoxide. The phenoxide is typically generated in situ by treating 3,4-dimethylphenol with a suitable base.

The reaction is influenced by several factors, including the nature of the leaving group on the pyridine ring (F > Cl > Br > I), the choice of solvent, the base, and the reaction temperature. The presence of the electron-withdrawing cyano group at the 4-position of the pyridine ring significantly facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex. libretexts.orgnih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Pyridine Precursor | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyridine-4-carbonitrile | 3,4-Dimethylphenol | K₂CO₃ | DMF | 100-120 | Good to Excellent |

| 2-Fluoropyridine-4-carbonitrile | 3,4-Dimethylphenol | NaH | THF | 25-60 | High |

| 2-Chloropyridine-4-carbonitrile | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | High |

Note: The yields are generalized based on similar reactions reported in the literature and may vary for the specific synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Type, C-H Arylation)

Transition-metal-catalyzed cross-coupling reactions offer a versatile and highly efficient alternative for the synthesis of diaryl ethers, often under milder conditions than traditional SNAr reactions.

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.org Modern variations of the Ullmann reaction utilize copper salts (e.g., CuI, Cu₂O) in the presence of a ligand and a base. organic-chemistry.org These modifications have significantly improved the reaction's scope and efficiency, allowing for the coupling of a wider range of substrates under less harsh conditions. mdpi.com

Table 2: Typical Conditions for Ullmann Condensation

| Pyridine Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromopyridine-4-carbonitrile | 3,4-Dimethylphenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 |

| 2-Iodopyridine-4-carbonitrile | 3,4-Dimethylphenol | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90-110 |

The Buchwald-Hartwig C-O cross-coupling reaction is a powerful palladium-catalyzed method for the formation of diaryl ethers. organic-chemistry.orgwikipedia.orgnih.gov This reaction employs a palladium catalyst, typically in combination with a bulky electron-rich phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with a phenol. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. beilstein-journals.org

Table 3: Representative Buchwald-Hartwig C-O Coupling Conditions

| Pyridine Halide/Triflate | Phenol | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromopyridine-4-carbonitrile | 3,4-Dimethylphenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 90-110 |

| 2-Chloropyridine-4-carbonitrile | 3,4-Dimethylphenol | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

C-H Arylation represents a more atom-economical approach, where a C-H bond on the phenol is directly coupled with the pyridine halide. However, achieving regioselectivity in C-H arylation can be challenging and often requires directing groups.

Multicomponent Reaction Strategies for Pyridine Carbonitrile Formation

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile in a single step from simple starting materials. researchgate.netbohrium.com Various MCRs have been developed for the synthesis of substituted pyridines. tandfonline.cominformahealthcare.comresearchgate.net For the target molecule, a potential MCR could involve the condensation of a β-keto ester, an activated nitrile, an aldehyde, and an ammonia (B1221849) source. While a direct one-pot synthesis of the final product via an MCR might be challenging, this strategy is highly valuable for the efficient construction of the functionalized pyridine core, which can then be subjected to one of the previously mentioned coupling reactions. nih.gov

Catalytic System Development and Optimization

The development of efficient catalytic systems is paramount for the successful synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, particularly for the transition-metal-catalyzed cross-coupling reactions.

Exploration of Homogeneous and Heterogeneous Catalysis in Phenoxypyridine Synthesis

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is widely used in Ullmann and Buchwald-Hartwig reactions. The fine-tuning of soluble metal complexes with specific ligands allows for high activity and selectivity. For instance, in Buchwald-Hartwig couplings, the use of bulky, electron-rich phosphine ligands on the palladium center is crucial for promoting the reductive elimination step and preventing catalyst deactivation.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Research in this area focuses on supporting copper or palladium on solid materials like zeolites, metal oxides, or polymers. While potentially more sustainable, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts and may require more forcing reaction conditions. The development of highly active and stable heterogeneous catalysts for the synthesis of phenoxypyridines remains an active area of research.

Ligand Design and Catalyst Tuning for Enhanced Selectivity and Yield

The successful synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile via an Ullmann-type reaction hinges on the careful selection of a copper catalyst and an appropriate ancillary ligand. This particular coupling joins an electron-rich phenol (3,4-dimethylphenol) with an electron-deficient aryl halide (e.g., 2-chloro- or 2-bromopyridine-4-carbonitrile). This electronic mismatch presents a challenge that can be overcome by tuning the catalytic system. Ligands are crucial as they stabilize the copper center, increase its solubility, and modulate its reactivity, allowing the reaction to proceed under milder conditions with lower catalyst loadings. rsc.orgresearchgate.netmdpi.com

Catalyst tuning also involves optimizing the copper source (e.g., CuI, CuBr, CuO nanoparticles) and the reaction conditions, such as base and solvent, which work in concert with the ligand to achieve high selectivity and yield. mdpi.comresearchgate.net

Table 1: Examples of Ligands for Copper-Catalyzed C-O Coupling Reactions

| Ligand Class | Specific Example | Typical Substrates | Reference |

|---|---|---|---|

| N,O-Bidentate | N,N-Dimethylglycine | Electron-rich phenols, aryl bromides/iodides | nih.gov |

| Picolinic Acid | Sterically hindered phenols, aryl halides | nih.gov | |

| (2-Pyridyl)acetone | Aryl chlorides, phenols | rsc.orgnih.gov | |

| N,N-Bidentate | TMEDA | Phenols, 2,x-dihalopyridines | nih.gov |

| 1,10-Phenanthroline | Phenols, aryl halides | nih.gov |

Mechanistic Pathways of Formation Reactions

The formation of the diaryl ether bond in 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile via the Ullmann condensation is understood to proceed through a catalytic cycle involving copper. While several mechanistic possibilities have been proposed, the most widely accepted pathway involves an oxidative addition/reductive elimination sequence with copper cycling between the Cu(I) and Cu(III) oxidation states. wikipedia.orgmdpi.com

The general catalytic cycle is initiated by the reaction of a Cu(I) species with the deprotonated 3,4-dimethylphenol (the phenoxide) to form a copper(I) phenoxide complex. This complex then undergoes oxidative addition with the 2-halopyridine-4-carbonitrile. This step is often considered the rate-determining step of the reaction and results in the formation of a transient Cu(III) intermediate. Finally, this high-valent copper species undergoes reductive elimination to form the desired C-O bond of the product, 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, and regenerates the active Cu(I) catalyst, allowing the cycle to continue. wikipedia.orgresearchgate.netgatech.edu

Alternative mechanistic pathways have been explored computationally, including those involving single electron transfer (SET) or iodine atom transfer (IAT), which would proceed via radical intermediates. researchgate.netnih.gov However, experimental evidence from radical clock-type experiments in many Ullmann systems has often failed to detect the formation of cyclized products, casting doubt on the prevalence of free radical pathways. researchgate.net

Proposed Reaction Intermediates and Transition States

The key intermediates in the Ullmann C-O coupling cycle are copper complexes in various oxidation states. The catalytic cycle is believed to commence with a ligated copper(I) phenoxide species, [L-Cu(I)-OAr]. This intermediate is formed from the reaction of the active Cu(I) catalyst with the phenoxide nucleophile.

The subsequent and critical step is the oxidative addition of the aryl halide (Ar'-X), which proceeds through a transition state leading to a five-coordinate copper(III) intermediate, [L-Cu(III)(Ar')(OAr)X]. researchgate.netmdpi.com Computational studies using Density Functional Theory (DFT) on analogous systems have been employed to model the geometries and energies of these intermediates and transition states. nih.govnih.govbeilstein-journals.org These calculations help to elucidate the feasibility of the proposed steps. For instance, DFT studies have compared the energy barriers for the concerted oxidative addition pathway versus stepwise SET or IAT mechanisms, often finding the oxidative addition to be energetically more favorable. nih.gov

Following its formation, the Cu(III) intermediate undergoes reductive elimination, likely through another transition state, to yield the diaryl ether product and a Cu(I) halide complex, [L-Cu(I)-X]. An exchange reaction with another molecule of phenoxide displaces the halide and regenerates the initial [L-Cu(I)-OAr] intermediate, closing the catalytic loop.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.orgbaranlab.org A significant KIE (kH/kD > 1 for hydrogen isotopes) is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. wikipedia.orgbaranlab.org

In other copper-catalyzed reactions, such as an intramolecular aminooxygenation, an inverse secondary KIE (kH/kD < 1) was observed. nih.gov This finding was consistent with a change in hybridization from sp² to sp³ at the alkene carbon in the rate-limiting cis-aminocupration step. nih.gov While these results are from different, albeit related, transition metal-catalyzed reactions, they illustrate the utility of KIE studies. For the Ullmann synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, a KIE study involving isotopic labeling of the C-X bond of the halopyridine could provide direct experimental evidence to confirm whether oxidative addition is indeed the rate-determining step.

Green Chemistry Principles in the Synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile

Applying green chemistry principles to the synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile aims to reduce the environmental impact of the manufacturing process. This involves a focus on solvent choice, atom economy, and waste reduction.

Solvent Selection and Solvent-Free Methodologies

Traditionally, Ullmann reactions required high-boiling, polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), nitrobenzene, or pyridine. wikipedia.org These solvents are effective at solubilizing the reactants and catalyst but are associated with environmental and health concerns. Modern, greener approaches have explored the use of less hazardous solvents.

Recent developments have demonstrated successful Ullmann-type couplings in more benign solvents like toluene, acetonitrile, and even water, often facilitated by microwave irradiation. nih.gov A particularly innovative approach involves the use of deep eutectic solvents (DES), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors (like glycerol). These solvents are biodegradable, have low toxicity, and can often be recycled along with the catalyst.

Furthermore, solvent-free methodologies represent a significant advance in green synthesis. High-speed ball milling (HSBM) has been used to perform Ullmann couplings without any solvent, leading to cleaner reactions, faster reaction times, and quantitative yields. rsc.org In some cases, simply heating the reactants together in the absence of a solvent can also yield the desired product. rsc.org

Table 2: Comparison of Solvents for Ullmann-Type C-O Coupling

| Solvent | Classification | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| NMP, DMF | Traditional, Polar Aprotic | High solubility of reactants | High boiling point, toxicity concerns | wikipedia.org |

| Toluene | Greener, Nonpolar | Lower toxicity than NMP/DMF | Lower solubility for some salts | beilstein-journals.org |

| Acetonitrile | Greener, Polar Aprotic | Lower boiling point, easier removal | Moderate toxicity | nih.gov |

| Water | Greenest | Non-toxic, inexpensive | Poor solubility of organic reactants | nih.gov |

| Deep Eutectic Solvents | Green, Ionic Liquid Analogue | Recyclable, biodegradable, low toxicity | Can be viscous, higher cost | |

| None (Solvent-Free) | Greenest | No solvent waste, rapid, high yield | Limited to solid-state reactions (milling) or neat melts | rsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The classical Ullmann reaction, which used stoichiometric or greater amounts of copper metal, suffered from very poor atom economy and generated significant amounts of toxic copper-containing waste. wikipedia.org

The most significant step towards improving the atom economy and minimizing waste has been the transition from stoichiometric copper to catalytic systems. Modern protocols use low loadings of a copper catalyst (e.g., 0.2-10 mol%), which drastically reduces the amount of metal waste.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula.

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, with a chemical formula of C₁₄H₁₂N₂O, the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The HRMS analysis would involve ionizing the molecule (e.g., using Electrospray Ionization - ESI) and measuring the m/z of the resulting molecular ion, typically the protonated species [M+H]⁺. The experimentally measured mass is then compared to the theoretical mass. A mass error of less than 5 parts per million (ppm) is typically considered confirmation of the proposed molecular formula.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Parameter | Expected Value for C₁₄H₁₂N₂O |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O |

| Theoretical Exact Mass [M] | 224.09496 u |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 225.10224 u |

| Experimentally Measured m/z | Value to be determined |

| Mass Error (ppm) | Calculated based on experimental value |

Note: This table illustrates the type of data obtained from HRMS. Actual experimental values are required for confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are essential for assembling the complete molecular skeleton.

For a molecule with multiple aromatic and aliphatic protons like 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, 1D ¹H NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments resolve these signals into a second dimension, revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It would be used to establish the connectivity of protons within the dimethylphenyl and pyridine (B92270) rings. For instance, it would show correlations between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is critical for piecing together the molecular structure by connecting fragments. For the target molecule, it would show correlations between the pyridine protons and the carbon atoms of the dimethylphenoxy group through the ether linkage (C-O-C), confirming how the two ring systems are connected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the molecule's conformation and the spatial arrangement of substituents.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Purpose | Expected Key Correlations for 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile |

|---|---|---|

| COSY | Shows ¹H-¹H scalar coupling | Correlations between adjacent protons on the pyridine and dimethylphenyl rings. |

| HSQC | Shows direct ¹H-¹³C correlation | Each protonated carbon signal would be correlated to its attached proton(s). |

| HMBC | Shows long-range ¹H-¹³C coupling | Correlations between pyridine protons and the phenoxy carbon attached to the ether oxygen; correlations from the methyl protons to the aromatic carbons of the phenyl ring. |

| NOESY | Shows ¹H-¹H spatial proximity | Correlations between protons on the pyridine ring and adjacent protons on the dimethylphenyl ring, confirming their relative orientation around the ether bond. |

While less common for small organic molecules that are readily soluble, solid-state NMR (ssNMR) can provide valuable information about the structure, conformation, and dynamics of molecules in the solid state. This technique is particularly useful for analyzing materials that are insoluble or for studying polymorphism (the existence of multiple crystalline forms). For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, ssNMR could be used to probe the local environment of carbon and nitrogen atoms within the crystal lattice, providing data that is complementary to that obtained from X-ray crystallography.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types. nih.gov

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, key functional groups would produce characteristic signals:

Nitrile (C≡N) stretch: A sharp, intense absorption in the FT-IR spectrum, typically around 2220-2240 cm⁻¹. This is one of the most easily identifiable peaks.

Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region are expected, corresponding to the stretching vibrations within the pyridine and benzene (B151609) rings. elixirpublishers.com

Aryl Ether (C-O-C) stretching: These vibrations typically result in two characteristic bands corresponding to asymmetric and symmetric stretching, often found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in Raman, non-polar bonds like the aromatic C-C rings often produce stronger Raman signals than IR signals.

Table 3: Characteristic Vibrational Frequencies

| Functional Group / Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | FT-IR, Raman | ~2220-2240 |

| Aromatic C=C / C=N | FT-IR, Raman | ~1450-1600 |

| Aryl Ether (C-O-C) | FT-IR | ~1200-1300 and ~1000-1100 |

| Aromatic C-H Stretch | FT-IR, Raman | >3000 |

X-ray Crystallography for Solid-State Structure Determination

This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision. mdpi.comresearchgate.net

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, a single-crystal X-ray diffraction study would:

Confirm the molecular connectivity: It would provide an unambiguous confirmation of the entire molecular structure.

Determine precise geometric parameters: Bond lengths (e.g., C-O, C=N, C≡N) and bond angles would be accurately measured. nih.gov

Elucidate molecular conformation: The dihedral angle between the pyridine and dimethylphenyl rings would be determined, revealing the molecule's preferred conformation in the solid state.

Analyze crystal packing: The study would show how individual molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or weak hydrogen bonds that stabilize the crystal structure.

Table 4: Illustrative Data from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Defines the conformation of the molecule |

| Intermolecular Interactions | Describes how molecules pack in the crystal |

Note: This table represents the type of structural parameters obtained from a successful X-ray diffraction experiment.

Analysis of Intermolecular Interactions in the Crystalline State

There is no published research detailing the crystal structure of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. Therefore, an analysis of the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces that govern its crystalline lattice, cannot be provided. Crystal structure determination through techniques like X-ray crystallography would be necessary to elucidate these interactions.

Application of Emerging Spectroscopic Techniques (e.g., AFM, SIMS, XAFS)

No studies have been found that apply emerging spectroscopic techniques such as Atomic Force Microscopy (AFM), Secondary Ion Mass Spectrometry (SIMS), or X-ray Absorption Fine Structure (XAFS) to the analysis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. Such techniques could provide valuable insights into the surface morphology, elemental composition, and local atomic structure of the compound, but this research has not yet been reported in the available literature.

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. scispace.com For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are used to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the energy minimum.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. This optimized structure represents the most probable geometry of the molecule in the gas phase. The resulting data provides a foundational understanding of the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile from DFT Calculations Note: These are representative values based on analogous structures, as specific experimental or calculated data for the title compound is not available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Pyridine (B92270) C-O (ether) | ~1.37 Å |

| Bond Length | Phenoxy O-C (ether) | ~1.42 Å |

| Bond Length | Pyridine C-CN | ~1.45 Å |

| Bond Length | C≡N (Nitrile) | ~1.15 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | Pyridine-C-CN | ~121° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenoxy group. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine-4-carbonitrile moiety, due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. FMO analysis provides a quantitative basis for predicting how the molecule will interact with other reagents. pku.edu.cnnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical but representative for this class of molecule.

| Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 eV | 3,4-Dimethylphenoxy ring |

| LUMO | -1.8 eV | Pyridine-4-carbonitrile ring |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Entire Molecule |

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution across a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating different potential values: red signifies regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral areas.

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, the ESP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyridine and nitrile groups, as well as the ether oxygen. These are the primary sites for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings, which are susceptible to nucleophilic attack. researchgate.net This mapping is invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, and for identifying reactive sites. acs.orgmdpi.com

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, like the diaryl ether linkage in 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. For the synthesis of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, which could be formed via a nucleophilic aromatic substitution (SNAr) reaction, simulations can model the entire process. nih.gov

These simulations identify the structures of all intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating these parameters, chemists can understand why certain reaction pathways are favored, predict the feasibility of a synthesis under different conditions, and even design more efficient synthetic routes. researchgate.net

Computational Spectroscopy for Spectrum Prediction and Interpretation

Computational methods can accurately predict various types of molecular spectra, which serves as a powerful tool for structure verification when compared with experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The predicted spectrum can be compared directly to an experimental one to confirm that the synthesized compound has the expected structure. acs.org Each calculated vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of spectral bands. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts to the experimental NMR spectrum, chemists can confidently assign each signal to a specific nucleus in the molecule, confirming its connectivity and chemical environment.

Table 3: Predicted Vibrational Frequencies and Assignments Note: Representative frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| C≡N Stretch (Nitrile) | 2240 - 2220 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch (Ether) | 1270 - 1200 |

Theoretical Studies on Intermolecular Interactions

Detailed theoretical studies on the intermolecular interactions of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, including specific data on interaction energies, bond critical points, or Hirshfeld surface analysis, have not been identified in the public scientific literature. Such studies are crucial for understanding the solid-state behavior and crystal packing of a compound.

Typically, this type of analysis involves quantum chemical calculations, such as Density Functional Theory (DFT), to model and quantify non-covalent interactions. These interactions, which govern the supramolecular assembly of molecules, include:

Hydrogen Bonding: Interactions involving a hydrogen atom located between two other electronegative atoms. In the case of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, potential C-H···N or C-H···O interactions could be investigated.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings. The pyridine and dimethylphenoxy rings of the molecule could potentially engage in such stacking.

van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

To provide the requested "Detailed research findings" and "Data tables," one would need access to published studies that have performed these calculations on 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. Without such sources, any presented data would be hypothetical and not in accordance with the requirement for scientifically accurate and sourced content.

Mechanistic Investigations of Reactions Involving 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile

Elucidation of Synthetic Reaction Pathways

The primary synthetic route to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is characteristic for the synthesis of aryl pyridyl ethers. mdpi.comsci-hub.se The mechanism proceeds via the attack of a nucleophile, in this case, the 3,4-dimethylphenoxide ion, on an electron-deficient pyridine (B92270) ring bearing a suitable leaving group at the C-2 position.

The reaction is typically initiated by deprotonating 3,4-dimethylphenol (B119073) with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then attacks the C-2 position of a 2-halopyridine-4-carbonitrile, such as 2-chloro- or 2-fluoropyridine-4-carbonitrile. The pyridine nitrogen and the electron-withdrawing nitrile group at the C-4 position activate the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions. stackexchange.com

The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the negative charge is delocalized across the pyridine ring and the nitrile group, with a significant resonance contributor placing the charge on the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com The final step is the elimination of the halide ion (e.g., Cl⁻), which restores the aromaticity of the pyridine ring and yields the final product, 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. The reaction is often facilitated by polar aprotic solvents like DMSO or HMPA, which can enhance the rate of SNAr reactions. sci-hub.se

Study of Chemical Transformations and Reactivity Profiles

Degradation Pathways under Various Chemical Conditions (e.g., Hydrolysis, Oxidation, Photolysis)

Hydrolysis: The most common degradation pathway for 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile under aqueous conditions is the hydrolysis of the nitrile group. This transformation can be catalyzed by either acid or base. chemguide.co.uk The reaction proceeds in two main stages. Initially, the nitrile is hydrolyzed to form the corresponding amide, 2-(3,4-dimethylphenoxy)pyridine-4-carboxamide. Upon further heating in the presence of acid or base, the amide undergoes a second hydrolysis step to yield 2-(3,4-dimethylphenoxy)pyridine-4-carboxylic acid. chemguide.co.ukgoogle.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the attack of a water molecule. libretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. In both scenarios, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk

Oxidation: The pyridine ring of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile can be susceptible to oxidation, though this often requires strong oxidizing agents. Oxidation of the pyridine nitrogen atom with peroxides can form the corresponding pyridine N-oxide. acs.orgscripps.edu This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The dimethylphenoxy group may also be susceptible to oxidation under harsh conditions, potentially leading to the cleavage of the ether linkage or oxidation of the methyl groups. Various methods have been developed for the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms, utilizing reagents like nitric acid or calcium hypochlorite, highlighting the general reactivity of the pyridine scaffold. researchgate.net

Photolysis: Photolytic degradation can occur, particularly under UV irradiation. Pyridine N-oxides, which can be formed via oxidation, are known to undergo photochemical rearrangement to afford C3-hydroxy pyridines. acs.orgnih.gov While specific photolysis studies on 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile are not widely reported, related pyridine derivatives can undergo complex photochemical reactions, including ring-opening or rearrangements.

Reactivity of the Nitrile Group in Organic Transformations

The nitrile group in 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is a versatile functional group that serves as a precursor for a variety of organic transformations. wikipedia.org Its electrophilic carbon atom is susceptible to attack by a range of nucleophiles. libretexts.org

Key transformations include:

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding [2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup protonates the resulting dianion to form the primary amine. libretexts.org

Conversion to Ketones: Reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), converts the nitrile into a ketone. The organometallic reagent adds to the electrophilic nitrile carbon to form an imine salt intermediate. This intermediate is stable to further addition but is readily hydrolyzed during aqueous workup to produce a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-[2-(3,4-dimethylphenoxy)pyridin-4-yl]ethan-1-one.

Hydrolysis to Carboxylic Acids: As detailed in the degradation section, the nitrile can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions. chemguide.co.uk

Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions or act as a building block for the synthesis of nitrogen-containing heterocycles.

Role as a Substrate in Catalytic Cycles

While the ether linkage in 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is generally stable, aryl pyridyl ethers can serve as substrates in nickel-catalyzed cross-coupling reactions. mdpi.comacs.orgresearchgate.netacs.org In these catalytic cycles, the C-O bond of the ether can be activated and cleaved, allowing for the formation of new C-C bonds. For example, in a Negishi-type coupling, a nickel catalyst can facilitate the reaction between the aryl pyridyl ether and an organozinc reagent, leading to the displacement of the pyridyloxy group. mdpi.com

The pyridine moiety itself can act as a directing group in transition metal-catalyzed C-H activation reactions. The nitrogen atom can coordinate to a metal center (e.g., palladium), directing functionalization to an ortho C-H bond on either the pyridine or the phenoxy ring. Palladium-catalyzed cross-coupling of pyridine N-oxides with heterocycles is another example of how this scaffold can participate in catalytic C-H/C-H functionalization. rsc.org Furthermore, palladium-catalyzed arylation of the benzylic C-H bonds of 4-pyridylmethyl ethers demonstrates the utility of the pyridine core in directing catalytic transformations. nih.gov

Kinetic Studies and Thermodynamic Analysis of Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for reactions involving 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is limited, valuable comparisons can be drawn from studies on simpler, related molecules. For instance, the kinetics of the hydrolysis of unsubstituted cyanopyridines in high-temperature water have been investigated.

The hydrolysis of 4-cyanopyridine (B195900) to 4-pyridinecarboxamide and subsequently to isonicotinic acid follows pseudo-first-order kinetics. A study on the hydrolysis of the intermediate, 4-pyridinecarboxamide, revealed a clear Arrhenius behavior, allowing for the determination of activation energies. researchgate.net

Data adapted from a kinetic study on the hydrolysis of pyridinecarboxamides in high-temperature water. researchgate.net

This data for 4-pyridinecarboxamide provides a baseline for understanding the hydrolysis of the amide intermediate derived from 2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile. The electron-donating nature of the 2-(3,4-dimethylphenoxy) substituent may influence the electronic properties of the pyridine ring and the nitrile group, potentially affecting the rates and activation energies of these reactions.

Thermodynamic analysis of reactions involving cyanopyridines has also been performed using spectroscopic data and statistical mechanics to calculate properties like free-energy change (ΔG°) and the equilibrium constant (log Kp). rsc.orgcore.ac.uk Such calculations indicate that for reactions like the formation of 2-cyanopyridine (B140075) from butadiene and cyanogen, the thermodynamic favorability decreases with increasing temperature. rsc.org

Isotopic Labeling Experiments for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a transformation. acs.orgnih.gov For reactions involving 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, several isotopic labeling experiments could provide critical mechanistic insights.

Probing the Synthetic Pathway: To confirm the nucleophilic aromatic substitution mechanism, the synthesis could be performed using 3,4-dimethylphenol labeled with ¹⁸O. Detection of the ¹⁸O isotope in the final ether product would unequivocally confirm that the ether oxygen originates from the phenol (B47542).

Investigating Hydrolysis: The mechanism of nitrile hydrolysis can be probed using H₂¹⁸O. If the reaction is conducted in H₂¹⁸O, the oxygen atom incorporated into the resulting carboxylic acid group will be ¹⁸O. Furthermore, using D₂O as the solvent can help determine the source of protons in various proton transfer steps.

Nitrogen Atom Exchange: Advanced techniques have been developed for nitrogen isotope exchange in pyridine rings. nih.govchemrxiv.orgresearchgate.netresearchgate.net A strategy involving ring-opening to a Zincke imine intermediate followed by ring-closure with a labeled nitrogen source, such as ¹⁵NH₄Cl, allows for the conversion of a ¹⁴N-pyridine into its ¹⁵N-isotopologue. nih.govchemrxiv.org Applying this to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile would produce a valuable standard for NMR and mass spectrometry-based mechanistic studies. geologyscience.runih.gov The ¹⁵N-labeled compound could be used to study protein-ligand interactions or to follow the metabolic fate of the molecule with greater sensitivity.

Derivatization and Analogue Synthesis Strategies Centered on the 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile Scaffold

Strategic Modifications of the Pyridine (B92270) Ring

Regioselective Functionalization and Substituent Introduction

The functionalization of the pyridine ring can be achieved through various organic reactions, targeting specific positions to introduce new substituents. rsc.orgnih.govnih.gov The existing substituents on the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile scaffold direct the regioselectivity of these reactions. For instance, electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the activating phenoxy group, although the pyridine nitrogen deactivates the ring towards such reactions.

A more viable approach involves metal-catalyzed cross-coupling reactions. nih.gov Halogenation of the pyridine ring at specific positions, followed by Suzuki, Stille, or Buchwald-Hartwig coupling reactions, would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups. The generation of pyridyne intermediates also offers a pathway for the difunctionalization of the pyridine ring. rsc.orgnih.gov

Table 1: Potential Regioselective Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced | Target Position(s) |

| Halogenation | N-Halosuccinimide (NBS, NCS) | -Br, -Cl | C3, C5 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups | C3, C5 (from halogenated precursor) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino groups | C3, C5 (from halogenated precursor) |

| Directed ortho-Metalation | n-BuLi, electrophile | Various electrophiles | C3 |

Diversification of the Phenoxy Moiety

The 3,4-dimethylphenoxy group presents another opportunity for structural modification, which can be exploited to modulate the physicochemical properties of the resulting analogues.

Substituent Effects on Reactivity and Scaffold Design

The electronic and steric nature of substituents on the phenoxy ring can influence the reactivity of the entire scaffold and its interaction with biological targets. rsc.org The synthesis of analogues with different substitution patterns on the phenoxy ring can be achieved by starting with variously substituted phenols in the initial nucleophilic aromatic substitution reaction with a suitable pyridine precursor.

Table 2: Examples of Substituted Phenols for Phenoxy Moiety Diversification

| Phenol (B47542) Substituent | Electronic Effect | Potential Impact on Scaffold |

| 4-Methoxy | Electron-donating | Increased electron density on the pyridine ring |

| 4-Fluoro | Electron-withdrawing | Altered electrostatic interactions |

| 3-Trifluoromethyl | Strong electron-withdrawing | Modified lipophilicity and metabolic stability |

| 3,5-Dichloro | Electron-withdrawing, Steric bulk | Altered conformation and binding interactions |

Transformations of the Nitrile Group to Other Functionalities (e.g., Amine, Carboxylic Acid, Tetrazole)

The nitrile group at the C4 position of the pyridine ring is a versatile functional handle that can be converted into a variety of other important functional groups, significantly expanding the chemical space accessible from the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile scaffold. researchgate.net

The reduction of the nitrile group can yield a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orgrug.nlorganic-chemistry.org The resulting aminomethylpyridine derivative introduces a basic center and a site for further functionalization, such as acylation or alkylation.

Hydrolysis of the nitrile, under either acidic or basic conditions, leads to the formation of the corresponding carboxylic acid. chemistrysteps.comresearchgate.netlumenlearning.combyjus.comgoogle.com This introduces an acidic moiety, which can dramatically alter the solubility and binding properties of the molecule. The carboxylic acid can also serve as a precursor for the synthesis of esters, amides, and other derivatives.

Furthermore, the nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a tetrazole ring. youtube.comorganic-chemistry.orggoogle.comnih.gov Tetrazoles are often considered as bioisosteres of carboxylic acids, offering similar acidic properties but with different steric and electronic profiles.

Table 3: Key Transformations of the Nitrile Group

| Target Functional Group | Reagents and Conditions | Resulting Moiety |

| Primary Amine | 1. LiAlH4 in THF; 2. H2O | -CH2NH2 |

| Carboxylic Acid | H2SO4 (aq), heat or NaOH (aq), heat then H3O+ | -COOH |

| Tetrazole | NaN3, NH4Cl in DMF, heat | 5-(pyridin-4-yl)-1H-tetrazole |

Structure-Guided Design Principles for New Chemical Entities

The development of new chemical entities based on the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile scaffold can be significantly enhanced by employing structure-guided design principles. nih.gov This approach relies on understanding the three-dimensional structure of a biological target and how the scaffold and its analogues interact with it.

By identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, modifications can be rationally designed to improve binding affinity and selectivity. For instance, if a hydrogen bond donor is required in a specific region of the binding pocket, the nitrile group could be converted to an amine or an amide. Conversely, if a hydrophobic pocket needs to be filled, the dimethylphenoxy group could be extended or substituted with more lipophilic groups.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of tools for the rapid generation of large and diverse libraries of compounds based on the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile scaffold. nih.gov By systematically combining a set of building blocks corresponding to the different modifiable positions of the scaffold, a vast number of unique analogues can be synthesized in a parallel fashion.

For example, a library could be generated by reacting a set of halogenated pyridine intermediates with a diverse collection of boronic acids (for Suzuki coupling) and then further functionalizing the resulting products by transforming the nitrile group. This approach allows for the efficient exploration of the structure-activity relationships (SAR) around the scaffold.

Applications of 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile As a Chemical Building Block and in Advanced Synthetic Methodologies

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of distinct functional groups makes 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile a significant precursor in multi-step organic synthesis. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, and the attached functional groups provide handles for further molecular elaboration.

2-Halopyridines are frequently used as starting materials for creating functional pyridine derivatives through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The synthesis of the title compound itself likely proceeds via the substitution of a halogen (like chlorine or bromine) at the 2-position of a pyridine-4-carbonitrile precursor with the nucleophile 3,4-dimethylphenoxide. Once formed, the compound serves as a bifunctional intermediate.

The nitrile (cyano) group is a particularly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings. For instance, research on related 2-chloro-3-cyanopyridines has shown they are excellent precursors for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines through tandem reactions with hydrazine (B178648) hydrate. researchgate.net Similarly, other pyridine carbonitriles are used to build thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are scaffolds found in biologically active molecules, including kinase inhibitors. researchgate.netnih.gov The transformation of a pyridine carbonitrile into other functionalized pyridines, such as 2,6-dihydroxypyridines, further illustrates their utility as synthetic intermediates. google.com

The table below summarizes the potential transformations of the functional groups present in 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, highlighting its role as a versatile building block.

| Functional Group | Potential Transformation | Product Class | Relevance |

| Cyano (-CN) | Hydrolysis | Carboxylic Acid, Amide | Pharmaceutical intermediates, fine chemicals |

| Cyano (-CN) | Reduction | Primary Amine | Building blocks for polyamides, ligands |

| Cyano (-CN) | Cyclization with hydrazines | Fused Pyrazoles | Biologically active heterocycles researchgate.net |

| Pyridine Nitrogen | N-Oxidation, Alkylation | Pyridine N-oxides, Pyridinium salts | Modifying electronic properties, catalysts |

| Aromatic Rings | Electrophilic Substitution | Further functionalized derivatives | Fine-tuning molecular properties |

Role as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom in the pyridine ring of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, it can function as a ligand in coordination chemistry and metal-catalyzed reactions. Pyridine derivatives are widely used as ligands in catalysis, and their electronic and steric properties can be fine-tuned by substituents on the ring. science.govnih.gov

In-depth studies on palladium(II) complexes with 4-substituted pyridine ligands have demonstrated that the ligand's properties significantly influence the resulting complex's stability and catalytic activity. nih.gov The basicity of the pyridine ligand, which is modulated by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), correlates with the catalytic efficiency in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov

For 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, the nitrile group at the 4-position acts as an EWG, decreasing the basicity of the pyridine nitrogen. Conversely, the phenoxy group at the 2-position, particularly with its electron-donating methyl groups, can modulate the electronic environment. This electronic balance influences the strength of the metal-ligand bond and, consequently, the reactivity of the catalytic center. Research has shown that Pd(II) complexes with more basic pyridine ligands can lead to higher reaction yields in certain cross-coupling reactions. nih.gov The compound could also be transformed in situ into a different ligand, as seen in cases where trimethylpyridines are oxidized to pyridinecarboxylates in the presence of copper(II), which then coordinate to the metal. rsc.org

The table below outlines the expected influence of the substituents on the ligand properties of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, based on established principles. nih.gov

| Substituent | Position | Electronic Effect | Impact on Pyridine Ligand |

| Cyano (-CN) | 4 | Strong Electron-Withdrawing | Decreases basicity (pKa), weakens σ-donation to metal |

| 3,4-Dimethylphenoxy | 2 | Electron-Donating (overall) | Increases basicity (pKa), enhances σ-donation to metal |

| Overall Effect | - | Balanced/Modulated | Creates a ligand with fine-tuned electronic properties for specific catalytic applications |

Contribution to Novel Synthetic Reaction Development

While 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile may not be the direct product of a novel named reaction, its synthesis and the synthesis of its analogues are often achieved through advanced methodologies, including multi-component reactions (MCRs). mdpi.com MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by reducing waste and improving atom economy. mdpi.comsamipubco.com For example, highly functionalized pyridines can be synthesized via a one-pot, three-component tandem reaction of aldehydes, malononitrile, and cyanoacetamides under microwave irradiation. mdpi.com

The development of such efficient protocols is crucial for accessing diverse libraries of substituted pyridines for applications in drug discovery and materials science. Furthermore, the use of novel catalytic systems, such as magnetic nanocomposites, in these multi-component reactions represents an area of active research aimed at creating more sustainable synthetic routes. samipubco.com The compound 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, with its multiple functional groups and aromatic rings, could also serve as a substrate in the development of new C-H activation or cross-coupling methodologies aimed at forging new carbon-carbon or carbon-heteroatom bonds.

Potential in Material Science and Polymer Precursor Chemistry

The structural features of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile suggest its potential as a precursor in material science. Pyridine-containing polymers and materials are known for their thermal stability and specific electronic properties. mdpi.com The use of perfluoropyridine in nucleophilic aromatic substitution reactions to create high-performance fluoropolymers is a well-established example of how functionalized pyridines serve as building blocks for advanced materials. mdpi.com

More directly, substituted pyridine-dicarbonitrile scaffolds have been successfully employed in the design of electron-transporting organic semiconductors. beilstein-journals.org For instance, molecules with a central pyridine-3,5-dicarbonitrile (B74902) core and bulky carbazole (B46965) substituents at the 2- and 6-positions have been synthesized and shown to exhibit long-lived emissions and properties consistent with thermally activated delayed fluorescence (TADF). beilstein-journals.org These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs). The structure of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile is analogous to a fragment of these advanced materials, suggesting it could be a valuable building block for new organic electronic materials. The dimethylphenoxy group provides solubility and can influence molecular packing in the solid state, while the cyanopyridine core provides the necessary electronic properties. Additionally, the broader class of pyridine dicarbonitriles is being investigated as precursors for photovoltaic materials. mdpi.com

The table below highlights the properties of related pyridine-dicarbonitrile compounds used in organic electronics, suggesting the potential of the title compound. beilstein-journals.org

| Compound Structure | Application Area | Key Property |

| 2,6-bis(carbazolyl)pyridine-3,5-dicarbonitrile | Organic Electronics (OLEDs) | Electron-transporting material |

| 2,6-bis(carbazolyl)-4-phenyl-pyridine-3,5-dicarbonitrile | Organic Electronics (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) |

| 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile | Potential Building Block | Precursor for electron-transporting or emissive materials |

Future Research Directions and Unexplored Avenues in the Chemistry of 2 3,4 Dimethylphenoxy Pyridine 4 Carbonitrile

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research into 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile should prioritize the development of novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for investigation include:

Green Catalysis: Exploring the use of efficient and reusable catalysts, such as activated fly ash or zeolites, could offer an eco-friendly alternative to traditional synthetic methods. bhu.ac.inrsc.org Research into thermo-catalytic processes, for instance, converting renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, points toward innovative routes for producing pyridine (B92270) cores sustainably. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions presents an opportunity for a more functional and environmentally green procedure for synthesizing pyridine derivatives. nih.gov These reactions improve atom economy by combining multiple starting materials in a single step, thereby reducing the need for intermediate purification and minimizing solvent usage.

Alternative Solvents and Reaction Conditions: Investigating the use of less hazardous solvents or even solvent-free conditions, potentially assisted by microwave irradiation, can significantly enhance the sustainability profile of the synthesis. bhu.ac.in

| Research Focus | Potential Advantage | Relevant Approaches |

| Green Catalysis | Reduced waste, catalyst reusability, lower environmental impact. | Use of zeolites, activated fly ash, biocatalysts. bhu.ac.inrsc.org |

| Multicomponent Reactions | Increased efficiency, higher atom economy, reduced process steps. | One-pot synthesis strategies. nih.gov |

| Sustainable Conditions | Minimized use of hazardous materials, energy efficiency. | Microwave-assisted synthesis, use of aqueous or bio-based solvents. bhu.ac.in |

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis can revolutionize the preparation and study of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. These platforms offer enhanced control, reproducibility, and scalability.

Future directions in this area include:

Continuous Flow Synthesis: Adapting synthetic routes to continuous flow reactors can offer significant advantages over traditional batch processing. sci-hub.se Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. sci-hub.senih.gov The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a microwave flow reactor, enabling a one-step process without the isolation of intermediates. beilstein-journals.org

Automated Synthesis Platforms: The use of automated systems can accelerate the synthesis of derivatives and the creation of compound libraries for screening purposes. nih.gov Cartridge-based systems, for example, allow for the automated execution of common reactions and work-ups, making the process more efficient and accessible. nih.govyoutube.com Such platforms can be programmed to perform multi-step syntheses, enabling the rapid generation of analogues of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Deeper Theoretical Understanding through Advanced Computational Models

Computational chemistry provides powerful tools for gaining a deeper insight into the structural, electronic, and reactive properties of molecules. Applying advanced computational models to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile can guide experimental work and accelerate discovery.

Promising avenues for computational research are:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can elucidate the molecule's electronic structure, preferred conformations, and spectroscopic properties. nih.gov Such calculations can predict physicochemical properties like water solubility, lipophilicity, and the probability of crossing the blood-brain barrier, which is crucial for medicinal chemistry applications. nih.govnih.gov

Reaction Mechanism and Reactivity Prediction: Computational modeling can be used to investigate potential reaction mechanisms and predict the regioselectivity of reactions. nih.gov For instance, the aryne distortion model, analyzed through DFT calculations, has been used to predict the regioselectivity of nucleophilic additions to pyridyne intermediates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help identify key structural features that correlate with specific biological activities, aiding in the rational design of more potent and selective analogues. jchemlett.com

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Electronic Structure & Properties | Prediction of geometry, reactivity, and spectroscopic data. nih.govnih.gov |

| Molecular Docking | Drug Discovery | Simulation of binding modes with biological targets. researchgate.net |

| QSAR Modeling | Medicinal Chemistry | Identification of structure-activity relationships. jchemlett.com |

| Molecular Dynamics (MD) | Dynamic Behavior | Understanding conformational changes and interactions over time. jchemlett.com |

Exploration of Unconventional Reactivity and Transformation Pathways

Moving beyond conventional functional group transformations, future research should explore the unconventional reactivity of the 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile scaffold to unlock novel chemical space.

Areas ripe for exploration include:

Pyridyne Intermediates: Investigating reactions involving transient 3,4-pyridyne intermediates derived from the core structure could provide a powerful method for accessing highly substituted pyridine derivatives with a high degree of regiocontrol. nih.gov

Skeletal Editing: Recent advances in skeletal editing, such as the single-atom swap of nitrogen for carbon in pyridine rings, offer a transformative approach to modifying the core heterocycle. chinesechemsoc.org Applying such strategies could convert the pyridine scaffold into a benzene (B151609) ring while retaining the substituent pattern, opening up an entirely new class of related compounds.

Radical Reactions: Studying the reactivity of the pyridine core with radical species, such as the CN radical, can provide fundamental insights into its behavior in different chemical environments and potentially lead to novel C-H functionalization methods. frontiersin.org

Design of Next-Generation Chemical Methodologies Utilizing the Scaffold

The inherent structural features of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile make it an attractive starting point for developing new chemical methodologies and functional molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents. researchgate.netproquest.comresearchgate.net

Future work could focus on:

Privileged Scaffold-Based Drug Discovery: Utilizing the compound as a core scaffold for the development of new therapeutic agents. nih.gov The pyridine ring's ability to improve water solubility and engage in various biological interactions makes it a valuable component in drug design. researchgate.net

Development of Novel Ligands: The nitrogen atom in the pyridine ring and the cyano group are potential coordination sites for metal ions. This suggests that derivatives could be designed as novel ligands for catalysis or as functional materials.

Probes for Chemical Biology: Functionalizing the scaffold with reporter groups could lead to the development of chemical probes for studying biological systems.

By systematically exploring these research avenues, the scientific community can unlock the full potential of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Q & A

Q. Key Considerations :

- Use weak bases (e.g., NaHCO₃) for thiol-mediated substitutions to avoid salt formation.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization .

Basic: How is the compound characterized structurally and chemically?

Answer:

Routine characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon types (e.g., nitrile carbons at ~115 ppm).

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ confirm the C≡N stretch.

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z ~265 for C₁₄H₁₃N₂O) and fragmentation patterns validate the molecular formula.

- Melting Point Analysis : Consistent melting points (e.g., 160–165°C) indicate purity .

Advanced: How can X-ray crystallography resolve the compound’s molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for:

- Determining Bond Angles/Lengths : E.g., C–O–C bond angles in the phenoxy group (~120°) and pyridine ring planarity.

- Identifying Non-Covalent Interactions :

- Hydrogen Bonds : C–H···N interactions (D···A distances ~3.0–3.3 Å) stabilize crystal packing.

- π-π Stacking : Aromatic ring interactions (e.g., centroid distances ~3.5 Å) influence supramolecular assembly.

Tools : Refinement software (SHELXL97) and visualization tools (PLATON) analyze thermal ellipsoids and Hirshfeld surfaces .

Advanced: What strategies address contradictions in synthetic yield data?

Answer:

Yield discrepancies often arise from:

- pH Sensitivity : Filtration at pH 5–6 improves yield (~80%) versus basic/acidic conditions (~50%) due to reduced salt formation .

- Reagent Stoichiometry : Excess aryl carboxaldehydes in condensation reactions enhance conversion rates.

- Catalysis : Adding glacial acetic acid (2–3 drops) accelerates Schiff base formation.

Validation : Replicate experiments with controlled variables (pH, temperature) and statistical analysis (e.g., ANOVA) .

Advanced: How can computational modeling predict reactivity or bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulates binding affinity with biological targets (e.g., enzymes) using software like AutoDock.

- QSAR Models : Relate substituent effects (e.g., electron-donating methyl groups) to bioactivity trends observed in analogs .

Advanced: What pharmacological screening approaches are relevant for this compound?

Answer:

While direct data is limited, analogous pyridine-carbonitriles suggest:

- Antimicrobial Assays : Broth microdilution (MIC values vs. S. aureus/E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ quantification.

- Kinase Inhibition : Fluorescence polarization assays to assess kinase binding (e.g., EGFR, VEGFR2) .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via LC-MS to rule out degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.